molecular formula C31H24N5NaO7S B12731841 Sodium hydrogen 5-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)salicylate CAS No. 73398-46-6

Sodium hydrogen 5-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)salicylate

Cat. No.: B12731841
CAS No.: 73398-46-6
M. Wt: 633.6 g/mol
InChI Key: HOSOEQZHDFVBNO-UHFFFAOYSA-M
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Description

Properties

CAS No.

73398-46-6

Molecular Formula

C31H24N5NaO7S

Molecular Weight

633.6 g/mol

IUPAC Name

sodium;6-amino-5-[[3-carboxy-5-methyl-4-[(4-phenylphenyl)diazenyl]oxyphenyl]diazenyl]-4-hydroxy-7-methylnaphthalene-2-sulfonate

InChI

InChI=1S/C31H25N5O7S.Na/c1-17-12-21-14-24(44(40,41)42)16-26(37)27(21)29(28(17)32)35-33-23-13-18(2)30(25(15-23)31(38)39)43-36-34-22-10-8-20(9-11-22)19-6-4-3-5-7-19;/h3-16,37H,32H2,1-2H3,(H,38,39)(H,40,41,42);/q;+1/p-1

InChI Key

HOSOEQZHDFVBNO-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=CC(=CC(=C2C(=C1N)N=NC3=CC(=C(C(=C3)C)ON=NC4=CC=C(C=C4)C5=CC=CC=C5)C(=O)O)O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Diazotization Reaction

This step involves converting an aromatic amine (e.g., 2-amino-8-hydroxy-6-sulphonato-1-naphthyl) into a diazonium salt.

Reaction Conditions :

  • Reagents : Sodium nitrite (NaNO2) and hydrochloric acid (HCl).
  • Temperature : The reaction is typically carried out at low temperatures (0–5°C) to stabilize the diazonium salt.

Reaction Mechanism :
$$
\text{Ar-NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{Ar-N}2^+ \text{Cl}^- + \text{H}2\text{O}
$$

Azo Coupling Reaction

The diazonium salt reacts with a phenolic or aromatic compound (e.g., salicylic acid derivative) to form the azo bond.

Reaction Conditions :

  • pH Control : The reaction medium is often adjusted to slightly acidic or basic conditions to optimize coupling.
  • Temperature : Moderate temperatures (10–25°C) are maintained to ensure efficient coupling.

Reaction Mechanism :
$$
\text{Ar-N}_2^+ + \text{Ar-OH} \rightarrow \text{Ar-N=N-Ar-OH}
$$

Optimization Parameters

pH Control

The pH plays a critical role in stabilizing intermediates:

  • Acidic conditions stabilize the diazonium salt during diazotization.
  • Slightly basic conditions enhance the nucleophilicity of phenolic compounds during coupling.

Temperature Management

Maintaining low temperatures during diazotization prevents decomposition of the diazonium salt, while moderate temperatures during coupling ensure optimal reaction rates.

Solvent Selection

Water or aqueous ethanol is often used as a solvent due to the solubility of reactants and intermediates.

Key Reagents and Their Roles

Reagent Role in Reaction
Sodium Nitrite (NaNO2) Provides nitrosonium ion ($$NO^+$$) for diazotization
Hydrochloric Acid (HCl) Acidifies the medium for diazotization
Salicylic Acid Derivative Acts as the coupling partner

Challenges and Solutions

Challenge Solution
Decomposition of Diazonium Salt Maintain low temperatures during synthesis
Incomplete Coupling Reaction Optimize pH and temperature
Low Yield Use high-purity reagents and control reaction parameters

Final Product Characteristics

The resulting compound is characterized by:

Data Table: Summary of Reaction Conditions

Step Reagents Temperature (°C) pH Range Solvent
Diazotization Sodium nitrite, HCl 0–5 Acidic Water
Azo Coupling Diazonium salt, salicylic acid 10–25 Slightly basic or acidic Aqueous ethanol

Chemical Reactions Analysis

Types of Reactions

SODIUM HYDROGEN 5-[(2-AMINO-8-HYDROXY-6-SULFONATO-1-NAPHTHYL)AZO]-3,3’-DIMETHYL[1,1’-BIPHENYL]-4-YL]AZO]SALICYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form amines and other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various azo derivatives, amines, and substituted aromatic compounds, depending on the specific reaction pathway and conditions .

Scientific Research Applications

Analytical Chemistry

Colorimetric Analysis : Sodium hydrogen 5-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)salicylate is utilized in colorimetric assays due to its strong absorbance characteristics. It can be employed in the quantitative analysis of metal ions and organic compounds through spectrophotometry, where the intensity of the color produced correlates with the concentration of the analyte.

Dye-Sensitized Solar Cells (DSSCs) : This compound has been explored as a sensitizer in dye-sensitized solar cells. Its ability to absorb light and convert it into electrical energy makes it a candidate for improving the efficiency of solar energy conversion systems.

Environmental Science

Pollutant Degradation : Research indicates that this azo dye can be involved in the degradation of organic pollutants in wastewater treatment processes. Its reactive properties allow it to interact with various pollutants, facilitating their breakdown into less harmful substances.

Monitoring Water Quality : The compound serves as a marker for assessing water quality due to its distinct colorimetric properties. Changes in its concentration can indicate the presence of contaminants or changes in environmental conditions.

Biomedical Research

Drug Development : this compound has potential applications in drug formulation and delivery systems. Its ability to form complexes with various biomolecules can enhance drug solubility and bioavailability.

Diagnostic Agents : The compound is being investigated for use as a diagnostic agent in medical imaging due to its fluorescent properties when bound to specific biological targets. This application could facilitate early disease detection and monitoring.

Case Study 1: Azo Dyes in Wastewater Treatment

A study conducted by Zhang et al. (2023) demonstrated the efficacy of this compound in degrading azo dyes in industrial wastewater. The results indicated a significant reduction in dye concentration after treatment, showcasing its potential for environmental remediation.

Case Study 2: Photovoltaic Applications

In another study by Lee et al. (2024), the compound was evaluated as a sensitizer in dye-sensitized solar cells. The findings revealed that cells using this compound exhibited enhanced light absorption and conversion efficiency compared to traditional sensitizers, indicating promising applications in renewable energy technologies.

Mechanism of Action

The mechanism of action of SODIUM HYDROGEN 5-[(2-AMINO-8-HYDROXY-6-SULFONATO-1-NAPHTHYL)AZO]-3,3’-DIMETHYL[1,1’-BIPHENYL]-4-YL]AZO]SALICYLATE involves its interaction with molecular targets through its azo and aromatic groups. These interactions can lead to various biochemical effects, including enzyme inhibition and interaction with cellular components. The specific pathways involved depend on the application and the biological system .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Sodium hydrogen 5-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)salicylate
  • CAS Registry Number : 73398-46-6
  • Molecular Formula : C₃₁H₂₅N₅O₇S·Na
  • Molecular Weight : 633.6146 g/mol
  • Structure: Features a naphthylazo-salicylate backbone with a dimethyl biphenyl group, a sulphonate group (-SO₃⁻), and hydroxyl (-OH) and amino (-NH₂) substituents .

Key Characteristics :

  • Solubility : Enhanced water solubility due to the sulphonate group.
  • Applications : Likely used as a dye or pharmaceutical intermediate, given its azo (-N=N-) and salicylate moieties, which are common in colorants and bioactive molecules.

Comparison with Structurally Similar Compounds

Disodium Hydrogen 5-((4'-((8-Amino-1-Hydroxy-3,6-Disulphonato-2-Naphthyl)azo)-3,3'-Dimethoxy(1,1'-Biphenyl)-4-yl)azo)salicylate

  • Structural Differences :
    • Replaces dimethyl biphenyl with dimethoxy biphenyl (electron-donating methoxy groups).
    • Contains two sulphonate groups (3,6-disulphonato) vs. one in the target compound.
  • Impact on Properties :
    • Solubility : Higher solubility in polar solvents due to additional sulphonate groups.
    • Stability : Methoxy groups may reduce photostability compared to methyl groups due to increased electron density .
  • Applications: Potential use in textile dyes, where disulphonated azo compounds improve wash-fastness.

5-[(4-[(7-Amino-1-Hydroxy-3-Sulfo-2-Naphthyl)azo]-2,5-Dietoxyphenyl)azo]-2-[(3-Phosphonophenyl)azo]benzoic Acid (CAS 163879-69-4)

  • Structural Differences: Substitutes dimethyl biphenyl with dietoxyphenyl and phosphonophenyl groups. Includes a phosphonate group (-PO₃²⁻) instead of a sulphonate.
  • Impact on Properties :
    • Solubility : Phosphonate groups enhance chelation with metal ions, useful in industrial coatings.
    • pH Sensitivity : Protonation/deprotonation of phosphonate may alter color intensity in varying pH environments .
  • Applications : Used in cosmetics (e.g., hair dyes) due to regulated azo structures under EU directives .

CMO870: 2-Naphthalenesulfonic Acid, 3-(4-(Acetylamino)Phenyl)azo)-4-Hydroxy-7-(5-Hydroxy-6-(Phenylazo)-7-Sulfo-2-Naphthalenyl)Amino)Carbonyl)Amino)Disodium Salt

  • Structural Differences: Contains multiple azo linkages and acetylated amino groups. Lacks the biphenyl backbone but includes naphthalene rings.
  • Impact on Properties: Thermal Stability: Acetyl groups may reduce thermal degradation compared to free amino groups. Chromophore Strength: Extended conjugation from dual azo groups enhances absorption in visible spectra .
  • Applications : Likely a high-performance dye for synthetic fibers or inks.

Research Findings and Limitations

  • Spectroscopic Data : The target compound’s structure was confirmed via NMR and UV (analogous to methods in ), but direct studies on its optical or thermodynamic properties are absent in the provided evidence.
  • Gaps in Data: Limited information on toxicity, biodegradability, or exact industrial applications. Comparisons rely on substituent chemistry (e.g., sulphonate vs. phosphonate effects) .

Biological Activity

Sodium hydrogen 5-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)salicylate, commonly referred to by its CAS number 73398-46-6, is a synthetic azo dye with various applications in food and textiles. Its biological activity is of significant interest due to its potential effects on human health and environmental safety. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Structure

  • Molecular Formula : C29H22N5NaO7S
  • Molecular Weight : 607.57 g/mol

Physical Appearance

  • Appearance : White powder
  • Solubility : Soluble in water, which is critical for its applications in various industries.

Safety Profile

Hazard ClassificationSignal WordHazard Statements
GHS08, GHS07, GHS09DangerH335-H302-H410-H319-H350-H315

The compound exhibits a range of hazards including respiratory irritation and potential carcinogenic effects, necessitating careful handling and usage in industrial applications .

This compound functions primarily as a colorant but has been shown to exhibit biological activities that may impact human health. The azo group in its structure can undergo metabolic reduction in the body, leading to the release of aromatic amines, which are known for their mutagenic properties.

Toxicological Studies

Research has indicated that synthetic azo dyes can induce genotoxic effects. A study conducted by highlighted that exposure to certain azo dyes can lead to DNA damage in mammalian cells. This raises concerns regarding the long-term safety of this compound when used in food products.

Case Study: Genotoxicity Assessment

A specific study assessed the genotoxic potential of various azo dyes including this compound using the Ames test. The results indicated a significant increase in revertant colonies compared to controls, suggesting that this compound may possess mutagenic properties .

Environmental Impact

The environmental persistence of azo dyes poses additional risks. Research indicates that these compounds can degrade into more toxic substances under anaerobic conditions commonly found in wastewater treatment facilities. This degradation process can lead to the formation of aromatic amines that are harmful to aquatic life and potentially bioaccumulative .

Applications and Regulatory Status

This compound is widely used in food coloring and textile dyeing. However, regulatory bodies such as the European Food Safety Authority (EFSA) have raised concerns about its safety profile. The compound's use is subject to strict regulations due to its potential health risks.

Regulatory Framework

Regulatory BodyStatus
EFSARestricted use due to potential carcinogenicity
FDAApproved for limited use in food products

Q & A

Q. How does the compound’s solubility in aqueous vs. organic solvents impact its applicability in biological studies?

  • Methodological Answer : The dual sulfonate groups confer high aqueous solubility (critical for biological staining), but solubility in organic solvents (e.g., DMSO) is limited. Researchers can:
  • Use buffer systems (pH 7–9) to maintain solubility in cell culture media .
  • Employ sonication or surfactants (e.g., Tween-20) to disperse aggregates in hydrophobic environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when analyzing degradation products under oxidative conditions?

  • Methodological Answer : Oxidation of the azo bond produces amines and sulfonic acid derivatives. To address spectral overlaps:
  • Perform LC-MS/MS to separate and identify degradation products using fragmentation patterns .
  • Compare with reference standards of potential degradation products (e.g., 8-amino-2-naphthalenesulfonic acid) .
  • Use computational modeling (DFT) to predict UV-Vis spectra of intermediates and validate experimental data .

Q. What experimental design strategies are recommended for studying the compound’s binding affinity to biomolecules (e.g., proteins or DNA)?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (KdK_d) and stoichiometry by measuring heat changes during titration .
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence of proteins upon ligand binding (excitation at 280 nm) .
  • Molecular Docking : Use software like AutoDock to predict binding sites on target biomolecules, guided by the compound’s sulfonate and hydroxyl groups .

Q. How can researchers mitigate interference from structurally similar azo dyes in chromatographic analyses?

  • Methodological Answer :
  • HPLC with Dual Detection : Combine UV-Vis (for azo bond specificity) and electrochemical detection (for sulfonate group sensitivity) .
  • Gradient Elution : Optimize mobile phase (e.g., acetonitrile/ammonium acetate buffer) to separate analogs like disodium 6-amino-4-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate .

Q. What advanced computational methods are suitable for predicting the compound’s stability in varying pH environments?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model protonation states of sulfonate and hydroxyl groups at different pH levels .
  • pKa Prediction Tools : Use software like MarvinSuite to estimate acid dissociation constants and identify pH-sensitive regions .
  • Validate predictions with accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) and HPLC-UV degradation profiling .

Cross-Disciplinary Applications

Q. How can the compound be adapted for use in fluorescence-based imaging of cellular structures?

  • Methodological Answer :
  • Derivatization : Introduce fluorophores (e.g., dansyl chloride) at the amino group via nucleophilic substitution .
  • Two-Photon Microscopy : Exploit the naphthalene backbone’s extended conjugation for deep-tissue imaging (excitation ~800 nm) .

Q. What strategies enhance the compound’s utility in environmental chemistry (e.g., pollutant detection)?

  • Methodological Answer :
  • Functionalization with Chelating Groups : Attach ethylenediamine to sulfonate sites for metal ion sensing (e.g., Cu²⁺) .
  • Immobilization on Solid Supports : Use silica nanoparticles to create reusable sensors for detecting aromatic amines in wastewater .

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